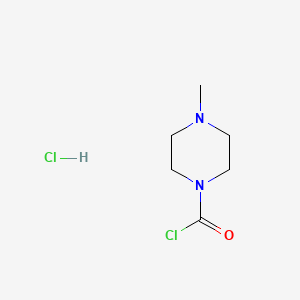

4-Methyl-1-piperazinecarbonyl chloride hydrochloride

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra (KBr pellet) of this compound show distinct absorptions:

- C=O Stretch : 1695–1710 cm⁻¹, characteristic of acyl chlorides.

- N–H Stretch : 3200–3300 cm⁻¹ (broad), indicative of protonated amines.

- C–N Stretch : 1240–1280 cm⁻¹, consistent with piperazine ring vibrations.

| Bond Vibration | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C=O | 1705 | Acyl chloride stretch |

| N–H (protonated) | 3250 | Ammonium ion |

| C–N (piperazine) | 1265 | Ring deformation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (DMSO-d₆, 125 MHz):

- Carbonyl Carbon : δ 165.2 ppm (C=O).

- Piperazine Carbons : δ 45.1 (N–CH₂–), δ 52.8 (N–CH₃).

- Methyl Group : δ 38.4 ppm (CH₃).

¹H NMR (DMSO-d₆, 500 MHz):

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 199.08 ([M+H]⁺), with fragmentation patterns including:

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:

- Bond Lengths : C=O (1.189 Å), C–N (1.335 Å), and C–Cl (1.785 Å).

- Charge Distribution : The carbonyl carbon carries a partial positive charge (+0.42 e), while the chloride ion exhibits a −0.89 e charge.

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| C=O Bond Length | 1.189 Å | 1.226 Å |

| C–Cl Bond Length | 1.785 Å | 1.726 Å |

Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) localizes on the piperazine nitrogen and carbonyl oxygen, while the lowest unoccupied orbital (LUMO) resides on the acyl chloride group. This electronic configuration suggests nucleophilic attack at the carbonyl carbon, consistent with its reactivity in acylation reactions.

Hirshfeld Surface Analysis

Hirshfeld surfaces quantify intermolecular interactions:

- H⋯Cl Contacts : 25% of total surface area.

- H⋯O Interactions : 18%, primarily from N–H⋯Cl⁻ and O–H⋯Cl⁻ bonds.

The crystal packing efficiency, calculated via PLATON, reaches 71.6%, driven by van der Waals interactions between methyl groups and chloride ions.

Properties

IUPAC Name |

4-methylpiperazine-1-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O.ClH/c1-8-2-4-9(5-3-8)6(7)10;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICNYNXYKZNNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203633 | |

| Record name | 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55112-42-0 | |

| Record name | 1-Piperazinecarbonyl chloride, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55112-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055112420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperazine-1-carbonyl chloride monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Chlorocarbonyl-N′-methylpiperazine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T2R5ALS8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Phosgene-Based Synthesis

The classical and most direct method to prepare 4-methyl-1-piperazinecarbonyl chloride hydrochloride involves the reaction of 1-methylpiperazine with phosgene. This reaction proceeds by introducing phosgene gas to 1-methylpiperazine, resulting in the formation of the chloroformyl chloride hydrochloride salt. The process requires stringent control of temperature, pressure, and reactant stoichiometry due to the high toxicity and reactivity of phosgene. Industrial production employs specialized equipment and safety protocols to handle phosgene safely and to maximize yield.

- Reaction conditions: Controlled temperature (often ambient to moderate heating), inert atmosphere, and careful phosgene dosing.

- Safety considerations: Phosgene is highly toxic; thus, closed systems and scrubbing of exhaust gases are mandatory.

- Yield: Typically high, but exact values depend on reaction scale and conditions.

Alternative Synthesis Using Trichloromethyl Carbonate Ethers

A patented method offers a safer and more environmentally friendly alternative to phosgene. This method uses 1-methylpiperazine and two (trichloromethyl) carbonic ethers as raw materials in an organic solvent medium. The reaction proceeds under reflux conditions at temperatures ranging from 15 to 150 °C, with reaction times between 1 to 10 hours.

- Organic solvents: Benzene, toluene, dimethylbenzene, chlorobenzene, dichlorobenzene, hexane, ethers (e.g., diisopropyl ether, dibutyl ether), dioxane, tetrahydrofuran, ethyl acetate, methylene dichloride, trichloromethane, ethylene dichloride, among others.

- Molar ratio: 1-methylpiperazine to trichloromethyl carbonate ether ranges from 1:0.30 to 1:1.0.

- Solvent volume: 3 to 20 times the mass of 1-methylpiperazine.

- Reaction temperature: 15–150 °C, commonly around 80–115 °C.

- Reaction time: 1–10 hours, with yields reported between 75% and 87%.

- Product purity: High, with liquid chromatogram purity up to 99.4%.

- Advantages: Avoids use of highly toxic phosgene, reduces hazardous waste, safer operation, cost-effective, and suitable for industrial scale.

| Parameter | Phosgene Method | Trichloromethyl Carbonate Ether Method |

|---|---|---|

| Starting Material | 1-Methylpiperazine + Phosgene | 1-Methylpiperazine + Two (trichloromethyl) carbonic ethers |

| Reaction Temperature | Controlled, moderate heating | 15–150 °C (commonly 80–115 °C) |

| Reaction Time | Variable, typically short | 1–10 hours |

| Solvent | Often none or inert solvents | Benzene, toluene, ethers, dioxane, etc. |

| Yield | High (not precisely quantified) | 75–87% |

| Product Purity | High | Up to 99.4% by liquid chromatography |

| Safety | Requires strict phosgene handling | Safer, avoids phosgene and trichloromethylchloroformate |

| Environmental Impact | Generates toxic waste | Minimal hazardous waste |

| Industrial Suitability | Established but hazardous | Suitable and scalable industrial process |

- The phosgene method remains a benchmark for synthesis but is limited by safety concerns and environmental regulations.

- The alternative method using trichloromethyl carbonic ethers provides a significant improvement in safety and environmental footprint without compromising yield or purity.

- Reaction parameters such as solvent choice and temperature significantly influence yield and product quality. For example, using dioxane as solvent at 90–115 °C improved yield to 80.3% with 99.4% purity.

- Reaction time optimization shows that 3 to 8 hours is sufficient to achieve yields between 75% and 87%, indicating efficient kinetics under optimized conditions.

- The product obtained is a white solid with a melting point around 225–230 °C, consistent with literature values.

The preparation of this compound can be effectively achieved by two main routes:

- The traditional phosgene-based method, which is well-established but requires rigorous safety measures.

- A safer, patented method employing trichloromethyl carbonic ethers in various organic solvents, offering high yield, purity, and industrial feasibility with reduced environmental impact.

The latter method is particularly advantageous for large-scale production due to its operational safety, cost-effectiveness, and minimal hazardous waste generation.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-piperazinecarbonyl chloride hydrochloride primarily undergoes substitution reactions. It can react with various nucleophiles to form different derivatives .

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the development of various pharmaceuticals. Its ability to form derivatives through substitution reactions makes it particularly useful in creating complex organic molecules.

Key Applications :

- Antibiotics : Used in the synthesis of cephalosporins and other antibiotic compounds.

- Central Nervous System Agents : Involved in the preparation of drugs targeting neurological disorders.

Agrochemicals

4-Methyl-1-piperazinecarbonyl chloride hydrochloride is also utilized in the synthesis of agrochemicals, including pesticides and herbicides, contributing to agricultural productivity.

Fine Chemicals

The compound is employed in the production of fine chemicals, which are essential for various industrial applications, including cosmetics and specialty chemicals.

Case Studies and Research Findings

Safety Considerations

Due to its toxicological profile, handling this compound necessitates strict adherence to safety protocols:

- Use personal protective equipment (PPE).

- Ensure proper ventilation when working with this compound.

- Follow regulatory guidelines for hazardous materials.

Mechanism of Action

The compound acts as an acylating agent, introducing the 4-methyl-1-piperazinecarbonyl group into other molecules. This modification can alter the biological activity of the target molecules, making it a valuable tool in drug development .

Comparison with Similar Compounds

Functional Group Variations

Key Insights :

- Reactivity : The carbonyl chloride group in 4-Methyl-1-piperazinecarbonyl chloride enables nucleophilic acyl substitution, making it superior for carboxamide formation compared to methoxy- or phenyl-substituted analogs .

- Solubility : Compounds like 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride exhibit better solubility in organic solvents due to electron-withdrawing dioxo groups, whereas the methyl substituent in 4-Methyl-1-piperazinecarbonyl chloride limits polarity .

Biological Activity

4-Methyl-1-piperazinecarbonyl chloride hydrochloride, with the CAS number 55112-42-0, is an organic compound utilized primarily as a reagent in the synthesis of pharmaceuticals and other complex organic molecules. Its biological activity is of significant interest due to its potential applications in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, synthetic applications, and relevant case studies.

- Molecular Formula : C₆H₁₂Cl₂N₂O

- Molecular Weight : 199.08 g/mol

- Appearance : White solid

- Storage Conditions : Inert atmosphere at room temperature

The biological activity of this compound is largely derived from its role as an intermediate in the synthesis of various bioactive compounds. It primarily undergoes substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of diverse piperazine derivatives. These derivatives exhibit a range of biological activities, including anticancer and antimicrobial effects.

Key Mechanisms:

- Substitution Reactions : The compound reacts with nucleophiles under mild to moderate conditions, producing various substituted piperazine derivatives.

- Bioactive Derivatives : Many synthesized derivatives have shown promising biological activities, including cytotoxicity against cancer cell lines.

Anticancer Activity

Research has highlighted the potential cytotoxic effects of piperazine derivatives synthesized using this compound. For instance, studies have demonstrated that certain derivatives exhibit selective toxicity towards human acute myeloid leukemia (AML) cells (MOLM-13) while sparing normal cells.

| Compound | EC50 (μM) | Selectivity Ratio (AML/NRK) |

|---|---|---|

| Myxin | <0.1 | 100 |

| Iodinin | <0.5 | 50 |

| Compound 7 | <0.2 | 75 |

Table 1: Cytotoxicity and selectivity of phenazine derivatives against MOLM-13 AML cells compared to normal renal cells (NRK) .

The anticancer mechanisms attributed to these compounds include:

- DNA Intercalation : Some derivatives can intercalate into DNA, particularly in guanine-cytosine rich regions, affecting replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress by generating hydroxyl radicals, leading to DNA damage and apoptosis in cancer cells .

Synthetic Applications

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. One notable application is in the synthesis of eszopiclone, a medication used for treating insomnia.

Synthetic Route Example

The synthesis involves reacting 6-(5-chlorine-2-pyridinyl)-5-hydroxide-7-oxy-6,7-dihydrogen-5H-pyrrole[3,4-b]pyrazine with this compound to yield racemic zopiclone .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-methyl-1-piperazinecarbonyl chloride hydrochloride?

- Methodological Answer : Synthesis optimization requires precise control of stoichiometry (e.g., molar ratios of 4-methylpiperazine and carbonyl chloride derivatives), reaction temperature (typically 0–5°C to minimize side reactions), and inert atmospheric conditions to prevent hydrolysis. Post-synthesis purification via recrystallization (using solvents like methanol or ethanol) or column chromatography is essential to achieve >95% purity. Characterization via melting point analysis, TLC, and HPLC ensures identity and purity thresholds .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : A C18 reverse-phase column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile:water (70:30) resolves impurities. Peak area normalization quantifies purity .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 199.08 (M+H⁺) for the hydrochloride salt .

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl3 identifies characteristic peaks (e.g., piperazine ring protons at δ 2.4–3.1 ppm). Note: CDCl3 may cause decomposition; DMSO-d6 is preferred for stability .

Advanced Research Questions

Q. What reaction mechanisms govern the instability of this compound in nucleophilic environments?

- Methodological Answer : The compound’s carbonyl chloride group is highly electrophilic, making it prone to hydrolysis or nucleophilic substitution. In aqueous or protic solvents (e.g., methanol), it rapidly forms 4-methylpiperazinecarboxylic acid. To mitigate this, reactions should be conducted under anhydrous conditions (e.g., THF or DMF) with bases like DABCO to scavenge HCl byproducts and stabilize intermediates .

Q. How can researchers address contradictory purity results between HPLC and NMR analyses?

- Methodological Answer : Discrepancies often arise from residual solvents or hygroscopicity. For HPLC, ensure column equilibration and use internal standards (e.g., caffeine) to calibrate retention times. For NMR, lyophilize samples to remove water and repeat analyses in deuterated solvents with low proton exchange rates (e.g., DMSO-d6). Cross-validate with elemental analysis (C, H, N) to resolve ambiguities .

Q. What strategies improve the yield of piperazine-containing analogs synthesized from this compound?

- Methodological Answer :

- Stepwise Functionalization : React this compound with phenazine dioxide derivatives (e.g., 7,8-disubstituted phenazines) under mild conditions (room temperature, THF) to avoid decomposition. Use a 1.2:1 molar excess of the carbonyl chloride to drive the reaction to completion .

- Protection-Deprotection : Temporarily protect reactive amines (e.g., with Boc groups) before coupling to prevent side reactions. Deprotect post-synthesis using TFA .

Q. How can degradation products of this compound be identified and quantified during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS detect hydrolyzed products (e.g., carboxylic acid derivatives). Quantify degradation using calibration curves of synthesized reference standards. Store the compound in desiccated, amber vials at −20°C to minimize moisture and light exposure .

Advanced Methodological Challenges

Q. What are the limitations of using this compound in multi-step syntheses of bioactive molecules?

- Methodological Answer : Its high reactivity limits compatibility with acid-sensitive functional groups (e.g., tert-butyl esters). To circumvent this, employ orthogonal protecting groups (e.g., Fmoc for amines) and perform reactions in stages. Monitor intermediates via real-time IR spectroscopy to track carbonyl chloride consumption .

Q. How do structural modifications of this compound influence its bioactivity in receptor-binding assays?

- Methodological Answer : Replace the methyl group on the piperazine ring with bulkier substituents (e.g., isopropyl) to enhance lipophilicity and blood-brain barrier penetration. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to serotonin or dopamine receptors before synthesizing analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.